3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID
Overview
Description
3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its trimethoxybenzene core, which is known for its biological activity and versatility in chemical synthesis .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1-methyl-5-aminotetrazole , which is used in the synthesis of chromone and thiazinone carboxylate tetrazole class of anti-asthmatic drugs . .
Mode of Action
It is known that tetrazole derivatives can interact with their targets through complementary surfaces or simulated docking methodology of protein and ligand pairwise interaction energies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID typically involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The reaction is carried out at temperatures between 15-35°C, followed by further methylation and esterification steps to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions, with the addition of phase transfer catalysts such as tetrabutylammonium bromide to enhance the reaction efficiency . The product is then purified through crystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A closely related compound with similar biological activities.
3,4,5-Trimethoxyphenyl-β-aminopropane: Known for its psychoactive properties.
Gallic Acid Derivatives: Compounds like methyl gallate share similar antioxidant properties.
Uniqueness
3,4,5-TRIMETHOXY-2-({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}METHYL)BENZOIC ACID stands out due to its unique combination of the trimethoxybenzene core and the tetrazole moiety, which enhances its biological activity and versatility in chemical synthesis .
Properties
IUPAC Name |
3,4,5-trimethoxy-2-[[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6S/c1-20-15(17-18-19-20)27-7-11(21)16-6-9-8(14(22)23)5-10(24-2)13(26-4)12(9)25-3/h5H,6-7H2,1-4H3,(H,16,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGFFQRXSQLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=C(C(=C(C=C2C(=O)O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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